molecular formula C19H19N5O5S B6547997 2-({6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 946277-59-4

2-({6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B6547997
CAS No.: 946277-59-4
M. Wt: 429.5 g/mol
InChI Key: PJBYJRNKQSWWSL-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core, a bicyclic heterocycle with two fused six-membered rings containing three nitrogen atoms. Key substituents include:

  • 6-ethyl and 1,3-dimethyl groups, which enhance lipophilicity and influence steric interactions.
  • A sulfanyl bridge at position 5, linking to an acetamide group.
  • The acetamide is further substituted with a 3-nitrophenyl group, introducing strong electron-withdrawing effects and polar surface area.

The pyrido[2,3-d]pyrimidine scaffold is associated with kinase inhibition and anticancer activity in analogous compounds . The 3-nitro substituent may enhance binding to aromatic pockets in enzyme active sites but could reduce metabolic stability due to nitro-reductase susceptibility.

Properties

IUPAC Name

2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c1-4-11-9-20-17-15(18(26)23(3)19(27)22(17)2)16(11)30-10-14(25)21-12-6-5-7-13(8-12)24(28)29/h5-9H,4,10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBYJRNKQSWWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The most structurally analogous compound is 2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (ChemSpider ID: 378775-68-9) . Key differences include:

Feature Target Compound Analog from
Core Structure Pyrido[2,3-d]pyrimidine (N-containing) Thieno[2,3-d]pyrimidine (S-containing)
Position 3 Substituent 1,3-Dimethyl 3-Phenyl
Nitro Position 3-Nitrophenyl 4-Nitrophenyl
Oxo Groups 2,4-Dioxo 4-Oxo

Physicochemical and Pharmacokinetic Implications

  • The thieno core’s sulfur atom may increase metabolic stability but reduce hydrogen-bonding capacity.
  • Substituent Effects :

    • The 1,3-dimethyl groups (target) introduce steric hindrance, possibly slowing metabolism but limiting binding to deep hydrophobic pockets.
    • The 3-phenyl group (analog) enhances lipophilicity (logP ~3.5 estimated) compared to the target’s methyl groups (logP ~2.8 inferred), favoring passive diffusion .
  • Para-nitro groups are more electron-withdrawing, which might increase reactivity but also toxicity .

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